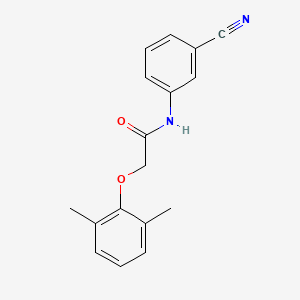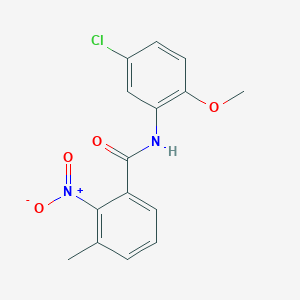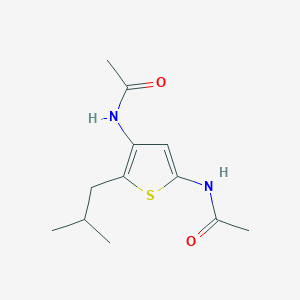![molecular formula C18H20N2O4 B5804680 2-(4-methoxyphenyl)-N'-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5804680.png)
2-(4-methoxyphenyl)-N'-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-N'-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide, also known as Mocetinostat, is a histone deacetylase (HDAC) inhibitor that has shown potential in the treatment of various cancers. The purpose of
Mécanisme D'action
2-(4-methoxyphenyl)-N'-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide inhibits HDACs, which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. This results in chromatin compaction and repression of gene transcription. By inhibiting HDACs, this compound increases histone acetylation, which leads to chromatin relaxation and activation of gene transcription. This can result in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of tumor growth, and sensitization of cancer cells to other anticancer agents. It has also been shown to increase histone acetylation, leading to the activation of tumor suppressor genes and the inhibition of oncogenes.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methoxyphenyl)-N'-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide has several advantages for lab experiments, including its ability to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to other anticancer agents. However, it also has several limitations, including its potential toxicity to normal cells, its limited bioavailability, and its potential to cause drug resistance in cancer cells.
Orientations Futures
There are several future directions for the study of 2-(4-methoxyphenyl)-N'-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide, including the development of more potent and selective HDAC inhibitors, the identification of biomarkers for patient selection and response prediction, and the investigation of combination therapies with other anticancer agents. Additionally, the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases, should be explored.
Méthodes De Synthèse
2-(4-methoxyphenyl)-N'-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide can be synthesized using several methods, including the reaction of 4-methoxyphenylacetic acid with oxalyl chloride to form 4-methoxyphenylacetyl chloride, which is then reacted with N-(2-aminoethyl)imidazole to form this compound. Another method involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride, which is then reacted with N-(2-aminoethyl)imidazole to form this compound.
Applications De Recherche Scientifique
2-(4-methoxyphenyl)-N'-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide has been extensively studied in preclinical and clinical trials for the treatment of various cancers, including Hodgkin's lymphoma, non-Hodgkin's lymphoma, and solid tumors. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to other anticancer agents.
Propriétés
IUPAC Name |
[(Z)-[1-amino-2-(4-methoxyphenyl)ethylidene]amino] 2-(4-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-22-15-7-3-13(4-8-15)11-17(19)20-24-18(21)12-14-5-9-16(23-2)10-6-14/h3-10H,11-12H2,1-2H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFMDQXTUVCHCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=NOC(=O)CC2=CC=C(C=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C/C(=N/OC(=O)CC2=CC=C(C=C2)OC)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[(3-acetylphenyl)amino]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5804609.png)

![{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5804624.png)
![N-[2-(2-furyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5804652.png)

![3-[4-(4-morpholinylsulfonyl)phenyl]-N-phenylpropanamide](/img/structure/B5804666.png)
![N-[4-(benzyloxy)phenyl]-N'-(3-chlorophenyl)urea](/img/structure/B5804676.png)


![3-(2-methylphenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5804699.png)


![N-[4-(acetylamino)phenyl]-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5804717.png)